Dehydropregnenolone acetate

説明

Historical Context and Pivotal Role in Steroid Chemistry

The story of 16-DPA is inextricably linked with the broader history of steroid chemistry and the quest for affordable and scalable methods to produce these medically important compounds.

Early Discoveries and the Marker Degradation Process

The large-scale production of steroid hormones was not feasible until the pioneering work of American chemist Russell Earl Marker in the late 1930s. wikipedia.orgwikipedia.org Marker's research on sapogenins, a class of plant steroids, led to his discovery that the side chain of sarsasapogenin (B1680783) was more reactive than previously believed. wikipedia.org This crucial insight paved the way for the development of the "Marker Degradation," a three-step process that converts diosgenin (B1670711), a sapogenin found in Mexican yams, into 16-dehydropregnenolone (B108158) (16-DP). wikipedia.orgnih.gov

Initially, the final step of the Marker degradation yielded 16-DP. wikipedia.org However, in 1940, a modification was introduced where acetic acid was used in the final hydrolysis step, leading to the production of the more stable and widely used 16-dehydropregnenolone acetate (B1210297) (16-DPA). wikipedia.org This discovery was a watershed moment, establishing Mexico as a global hub for steroid production and making essential steroid hormones accessible for the first time. wikipedia.org The first patent for the conversion of 16-DPA into 17-ketosteroids was filed in 1951. wikipedia.org

Evolution of Synthesis Methodologies and Industrial Significance

The original Marker Degradation, while revolutionary, involved harsh conditions, including high temperatures and pressures, and the use of toxic reagents. mdpi.com Over the decades, significant research has focused on improving the efficiency, safety, and environmental footprint of 16-DPA synthesis.

Early methods involved the direct use of acetic anhydride (B1165640) at high temperatures and pressures. Subsequent modifications introduced the use of catalysts like pyridine (B92270), ammonium (B1175870) chloride, and p-toluenesulphonic acid to improve yields. google.com More recent advancements have focused on developing "green" synthesis routes that minimize the use of hazardous chemicals and reduce energy consumption. researchgate.netresearchgate.net These include one-pot synthesis methods and the use of less toxic solvents and catalysts. researchgate.net For instance, processes have been developed that operate at normal pressure and reduced temperatures, making the industrial-scale production more economical and environmentally friendly. google.comthieme-connect.com

The industrial importance of 16-DPA cannot be overstated. It is a critical starting material for a multitude of steroid drugs, including corticosteroids, anabolic steroids, sex hormones, and oral contraceptives. himpharm.com The global steroid market, valued at over $10 billion annually, relies heavily on the consistent and cost-effective supply of 16-DPA. researchgate.net

Significance as a Precursor in Hormonal and Steroidal Synthesis

16-DPA's chemical structure, particularly the double bond in the D-ring and the acetylated side chain, makes it a versatile precursor that can be chemically modified to produce a wide range of steroid hormones. wikipedia.orghimpharm.com

Role in Corticosteroid Production Pathways

16-DPA is a central intermediate in the synthesis of numerous corticosteroids. wikipedia.orgresearchgate.net These drugs are essential for treating a variety of inflammatory and autoimmune conditions. himpharm.com The chemical pathway from 16-DPA to corticosteroids typically involves a series of reactions to introduce hydroxyl groups and other functionalities at specific positions on the steroid nucleus. researchgate.net

Table 1: Corticosteroids Derived from 16-DPA

| Corticosteroid |

|---|

| Hydrocortisone |

| Betamethasone |

| Dexamethasone |

| Beclometasone |

| Fluticasone |

| Prednicarbate |

Source: wikipedia.org

Intermediary Function in Sex Hormone Biosynthesis

16-DPA is also a crucial precursor for the synthesis of both male and female sex hormones. wikipedia.orghimpharm.com Through various enzymatic and chemical conversions, 16-DPA can be transformed into androgens, estrogens, and progestogens. wikipedia.org For example, the conversion of 16-DPA to progesterone (B1679170) involves the hydrogenation of the double bond in the D-ring followed by an Oppenauer oxidation. wikipedia.orgnih.gov It is also a key starting material for the production of dehydroepiandrosterone (B1670201) (DHEA). himpharm.comgoogle.com

Table 2: Sex Hormones and Progestogens Derived from 16-DPA

| Hormone Class | Examples |

|---|---|

| Progestogens | Pregnenolone (B344588), Progesterone, Medroxyprogesterone acetate, Levonorgestrel |

| Androgens | Testosterone (B1683101) and its esters |

| Estrogens | Estradiol (B170435) and its esters (e.g., estradiol cypionate), Ethinylestradiol |

Source: wikipedia.org

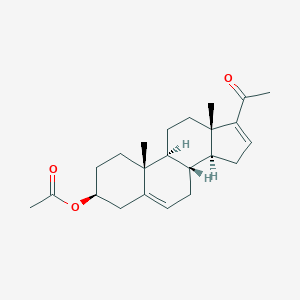

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3/t17-,18-,20-,21-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWRIOUCMXPLKV-RFOVXIPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057857 | |

| Record name | Dehydropregnenolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

979-02-2 | |

| Record name | Dehydropregnenolone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=979-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydropregnenolone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Dehydropregnenolone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydropregnenolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-oxopregna-5,16-dien-3-β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREGNADIENOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832VMW7ZGC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Precursor Sourcing and Isolation Methodologies for 16 Dehydropregnenolone Acetate Synthesis

The industrial production of 16-DPA is intrinsically linked to the availability of plant-derived steroidal sapogenins. wikipedia.org These natural compounds provide the essential steroid skeleton that is chemically modified to yield 16-DPA. The primary sources for these precursors are species from the Dioscorea and Solanum genera. wikipedia.orgresearchgate.net

Diosgenin (B1670711) Extraction and Processing from Dioscorea Species

Diosgenin, a steroidal sapogenin, is a principal raw material for the synthesis of 16-DPA and other steroid drugs. expertmarketresearch.comtaylorandfrancis.com It is primarily extracted from the tubers of Dioscorea species, commonly known as yams, with Dioscorea zingiberensis and Dioscorea floribunda being significant sources. taylorandfrancis.comcore.ac.uknih.gov

The traditional method for extracting diosgenin involves acid hydrolysis of the plant material. nih.govresearchgate.net This process cleaves the glycosidic bonds of dioscin (B1662501) (the glycoside form of diosgenin), releasing the aglycone, diosgenin. nih.gov The process typically involves heating the dried and powdered rhizomes with a mineral acid, such as hydrochloric or sulfuric acid. nih.govresearchgate.net Following hydrolysis, the liberated diosgenin is extracted using an organic solvent. nih.gov

Recent advancements have focused on making this process more environmentally friendly and efficient. Methods such as enzymatic hydrolysis and microbial transformation are being explored to reduce the reliance on harsh acids and high temperatures, which generate significant wastewater and consume large amounts of energy. nih.govresearchgate.net For instance, biotransformation using specific fungal strains like Penicillium dioscin has shown promise in directly converting dioscin to diosgenin within the rhizome material. nih.gov

Table 1: Comparison of Diosgenin Extraction Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Acid Hydrolysis | Traditional method using strong acids (e.g., HCl, H₂SO₄) to hydrolyze dioscin. nih.govresearchgate.net | High efficiency in converting steroidal saponins (B1172615) to diosgenin. researchgate.net | Environmentally polluting due to large volumes of acidic wastewater; high energy consumption. nih.govresearchgate.net |

| Enzymatic Hydrolysis | Utilizes commercial enzymes like cellulase (B1617823) to break down plant material and release diosgenin. researchgate.net | More environmentally friendly than acid hydrolysis. | May have lower yields compared to acid hydrolysis. |

| Microbial Transformation | Employs microorganisms (e.g., Penicillium dioscin) to directly convert dioscin to diosgenin. nih.gov | Environmentally friendly, simple, and energy-saving. nih.gov | Spawn cultivation conditions are crucial and require optimization. nih.gov |

Solasodine (B1681914) and Solanidine Isolation from Solanum Species

Steroidal alkaloids from Solanum species, such as solasodine and solanidine, serve as alternative precursors for 16-DPA synthesis. wikipedia.orgresearchgate.net Solasodine is prominently found in various parts of plants from the Solanum genus, including Solanum khasianum and Solanum mammosum. core.ac.ukinternationaljournalcorner.com Solanidine is primarily sourced from potato greens and is the aglycone of the glycoalkaloids α-solanine and α-chaconine. wikipedia.orgarkat-usa.org

The isolation of these alkaloids often involves a "one-pot" process that combines direct acid hydrolysis of the plant material with in-situ extraction of the liberated aglycones. nih.gov For instance, a two-phase system using an aqueous mineral acid and a water-immiscible organic solvent can be employed for the concomitant extraction and hydrolysis of Solanum steroidal glycoalkaloids. nih.gov After hydrolysis, the aglycone is released and can be extracted from the organic phase following alkali treatment. nih.gov This method has been successfully applied to fresh or dried plant material, including fruits, leaves, and tissue cultures. nih.gov

Table 2: Key Solanum Species and their Primary Steroidal Alkaloids

| Solanum Species | Primary Steroidal Alkaloid | Plant Part(s) Used for Extraction |

|---|---|---|

| Solanum khasianum | Solasodine | Fruits, leaves, tissue cultures nih.gov |

| Solanum mammosum | Solasodine | Fruits, seeds internationaljournalcorner.com |

| Solanum leucocarpum | Solasodine, Tomatidine, Demissidine | Aerial parts tandfonline.com |

| Potato (Solanum tuberosum) | Solanidine | Potato protein fraction from processing arkat-usa.org |

Precursor Transformation into 16-Dehydropregnenolone (B108158) Acetate (B1210297)

Once the steroidal sapogenins or alkaloids are isolated, they undergo a series of chemical transformations to yield 16-Dehydropregnenolone acetate. The specific reaction pathway can vary depending on the starting material.

Pregnenolone (B344588) Acetate as a Direct Substrate

In some synthetic routes, pregnenolone acetate serves as a direct substrate for the production of 16-DPA. expertmarketresearch.com The synthesis typically begins with pregnenolone acetate, which is then subjected to an oxidation reaction to introduce a double bond at the C-16 position of the steroid nucleus. expertmarketresearch.com This transformation is a key step in creating the characteristic structural feature of 16-DPA. expertmarketresearch.com

Initial Chemical Conversions from Sapogenins (e.g., Acetylation)

The conversion of diosgenin to 16-DPA is a well-established process, often referred to as the Marker degradation. A crucial initial step in this multi-step synthesis is acetolysis, which involves heating diosgenin with acetic anhydride (B1165640). researchgate.net This reaction isomerizes the spiroketal side chain of diosgenin to form a furostenol derivative, pseudodiosgenin diacetate. researchgate.net This isomerization is a critical step for achieving a high yield of the final product.

Table 3: Overview of Chemical Transformations to 16-DPA

| Starting Material | Key Chemical Steps | Intermediate(s) | Overall Yield |

|---|---|---|---|

| Diosgenin | Acetolysis, Oxidation, Hydrolysis researchgate.net | Pseudodiosgenin diacetate researchgate.net | ~60-75% researchgate.net |

| Solasodine/Solanidine | Similar multi-step degradation process as diosgenin researchgate.netresearchgate.net | Pseudosolasodine diacetate core.ac.uk | Varies, can be lower than from diosgenin core.ac.uk |

| Pregnenolone Acetate | Oxidation expertmarketresearch.com | N/A (Direct conversion) | Not specified |

Chemical Synthesis Methodologies of 16 Dehydropregnenolone Acetate

Multi-Step Chemical Synthesis Approaches

Oxidation Reactions and Reagent Selection

A critical step in the synthesis of 16-DPA is the oxidative cleavage of the furostan (B1232713) side chain of the intermediate formed after acetolysis of the starting sapogenin. researchgate.netacs.org The choice of oxidizing agent significantly impacts the efficiency and environmental footprint of the process.

Historically, chromium trioxide (CrO₃) has been a widely used oxidizing agent for this transformation. core.ac.uk The oxidation of pseudodiosgenin diacetate, the product of diosgenin (B1670711) acetolysis, with chromium trioxide in a mixture of dichloroethane, glacial acetic acid, and water at low temperatures (0-7°C) is a common method. However, the high toxicity of chromium compounds has driven research towards more environmentally friendly alternatives. core.ac.uk

Potassium permanganate (B83412) (KMnO₄) has emerged as a greener and more vigorous oxidant. core.ac.uktandfonline.com In some processes, potassium permanganate is used in catalytic amounts (e.g., 5 mol%) in conjunction with a co-oxidant like sodium periodate (B1199274) (NaIO₄). tandfonline.comresearchgate.net This catalytic system reduces the generation of hazardous waste. tandfonline.com The oxidation is often carried out in a biphasic system of dichloromethane (B109758) and water, sometimes with a phase-transfer catalyst to enhance the reaction rate. tandfonline.com

Acid-Catalyzed Degradation and Hydrolytic Processes

The initial step in the conversion of diosgenin to 16-DPA is an acid-catalyzed acetolysis. researchgate.net This reaction opens the spiroketal ring system of diosgenin to form pseudodiosgenin diacetate. researchgate.nettandfonline.com Traditionally, this was achieved by heating diosgenin with acetic anhydride (B1165640) at high temperatures (around 200-250°C) and pressures (4-6 kg/cm ²) in a pressure reactor. google.com The use of acetic anhydride as both a reagent and a solvent is common. tandfonline.com

Various acid catalysts have been employed to improve the efficiency of this degradation. Lewis acids such as aluminum chloride (AlCl₃) have been shown to facilitate the acetolysis at lower temperatures and pressures, with yields of up to 98% for the formation of pseudodiosgenin diacetate. researchgate.netresearchgate.net Other catalysts that have been investigated include hydrochloric acid, octanoic acid, pyridine (B92270)/acetyl chloride, and ammonium (B1175870) chloride. core.ac.uk

Following the oxidation of the intermediate, a final hydrolytic degradation step is required to yield 16-DPA. core.ac.ukresearchgate.net This is typically accomplished by refluxing the oxidized product, known as diosone, in glacial acetic acid. This acid-catalyzed hydrolysis and subsequent elimination reaction forms the final product. acs.org

Role of Solvents and Catalysts in Reaction Efficiency and Yield

The choice of solvents and catalysts is crucial for optimizing the efficiency and yield of 16-DPA synthesis. In the acetolysis step, non-polar solvents like xylene or toluene (B28343) are often used as the reaction medium. google.comexpertmarketresearch.com The use of a hydrocarbon solvent allows for the recovery and reuse of the solvent, contributing to a more sustainable process.

For the oxidation step, chlorinated solvents like dichloroethane and dichloromethane have been found to give high yields of 16-DPA, while polar solvents like acetone (B3395972) result in significantly lower yields. core.ac.uk The use of phase-transfer catalysts, such as tetraethylammonium (B1195904) iodide or triethyl benzyl (B1604629) ammonium chloride, can improve the efficiency of oxidations conducted in biphasic systems, particularly when using oxidants like potassium permanganate. core.ac.uktandfonline.com For instance, tetraethylammonium iodide was found to be superior to tetramethylammonium (B1211777) iodide in one study. core.ac.uk

The development of catalytic systems, such as the use of catalytic KMnO₄ with a co-oxidant, not only improves yield but also allows for the recycling of the oxidizing system, further reducing waste. tandfonline.com The selection of appropriate catalysts can also eliminate the need for harsh reagents like pyridine, reducing the environmental toxicity of the process.

Advanced and Green Synthesis Strategies

In response to the environmental concerns associated with traditional methods, significant efforts have been directed towards developing more advanced and greener strategies for the synthesis of 16-DPA.

One-Pot Synthesis Techniques

The use of 1,2-dichloroethane (B1671644) for in-situ extraction of the product is a key feature of some one-pot methods. These techniques not only simplify the process but also reduce solvent consumption and waste generation. core.ac.uk Another advanced approach involves a telescoped multi-step continuous flow process, which integrates acetolysis, oxidation, and hydrolysis into a single, continuous stream, achieving high conversion efficiency and improved safety standards. researchgate.netacs.org

Environmentally Benign Reagent Development

A major focus of green synthesis strategies is the replacement of hazardous reagents with more environmentally benign alternatives. tandfonline.comnih.gov A significant advancement has been the replacement of highly toxic chromium trioxide with eco-friendly potassium permanganate for the oxidation step. acs.org

The development of chromium- and MnO₂-free synthesis routes represents a substantial step towards a greener process. tandfonline.comresearchgate.net This has been achieved by using a catalytic amount of KMnO₄ with NaIO₄ as a co-oxidant. tandfonline.com Another approach utilizes hydrogen peroxide as the oxidant in the presence of a metallic catalyst like WO₃ or Na₂WO₄·2H₂O and an acid, which is considered a clean production technique. patsnap.com

Furthermore, research into "ecofriendly" catalysts, such as bismuth(III) salts, is an active area. nih.gov Bismuth compounds are being investigated for various transformations in steroid chemistry, offering the potential for less toxic and more sustainable synthetic methods. nih.govresearchgate.net The use of ultrasound irradiation (sonication) has also been explored to enhance the efficiency of the oxidation reaction.

Data Tables

Table 1: Comparison of Oxidizing Agents in 16-DPA Synthesis

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Chromium Trioxide (CrO₃) | Dichloroethane/Acetic Acid, 0-7°C | Established method | Highly toxic, environmental concerns core.ac.uk |

| Potassium Permanganate (KMnO₄) | Catalytic amount with NaIO₄, CH₂Cl₂/H₂O tandfonline.com | Environmentally friendly, vigorous oxidant core.ac.uktandfonline.com | Can require phase-transfer catalysts core.ac.uk |

| Hydrogen Peroxide (H₂O₂) | With metallic catalyst (e.g., WO₃) and acid patsnap.com | Clean reagent, produces water as a byproduct | Requires a catalyst |

Table 2: Influence of Solvents on the Yield of 16-DPA in a One-Pot Synthesis

| Solvent | Yield (%) |

| Dichloroethane | 75 core.ac.uk |

| Dichloromethane | 75 core.ac.uk |

| Benzene | >70 (inferred) core.ac.uk |

| Acetone | <5 core.ac.uk |

Continuous Flow Chemistry Applications in 16-DPA Synthesis

The synthesis of 16-Dehydropregnenolone (B108158) Acetate (B1210297) (16-DPA) has been significantly advanced by the application of continuous flow chemistry. This modern approach offers substantial improvements in efficiency, safety, and sustainability over traditional batch processing. Researchers have successfully developed a telescoped, multistep continuous flow process that begins with the readily available plant-derived sapogenin, diosgenin. acs.orgacs.org

This integrated flow process combines the key reaction steps of acetolysis, oxidation, and hydrolysis into a single, uninterrupted stream. acs.org A key innovation in this system is the use of efficient in-line extraction operations, which eliminate the need for time-consuming and labor-intensive purification of intermediates between the reaction stages. acs.org For instance, dichloroethane can be used to partition intermediates, thereby avoiding manual purification steps.

The use of microreactors in the flow setup inherently improves safety standards, particularly when handling toxic reagents like chromium trioxide, by minimizing the volume of hazardous materials at any given time. Furthermore, the continuous flow process demonstrates significant green chemistry advantages, including the ability to recover over 90% of solvents like dichloroethane and acetic acid through distillation. The efficient heat transfer within the microchannels also leads to approximately 40% lower energy consumption compared to conventional batch methods.

| Energy Efficiency | Reduces energy consumption by 40% compared to batch methods due to superior heat transfer. | |

Purification and Analytical Techniques in 16-Dehydropregnenolone Acetate Production

The production of high-purity 16-Dehydropregnenolone Acetate necessitates robust purification and analytical methodologies to ensure the final product meets stringent quality standards for its use as a key pharmaceutical intermediate. expertmarketresearch.comhimpharm.com

Purification Methods

Following synthesis, the crude 16-DPA product contains various by-products and unreacted starting materials that must be removed. expertmarketresearch.com The most common purification techniques employed are crystallization and chromatography.

Column Chromatography: For more rigorous purification, column chromatography is employed. google.comgoogle.com This technique separates 16-DPA from impurities based on differential adsorption on a stationary phase, such as silica (B1680970) gel. arkat-usa.org It is particularly useful for isolating the product when complex mixtures are present. google.com

Analytical Techniques

A suite of analytical methods is used to confirm the identity, purity, and quality of 16-DPA.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the quantitative analysis of 16-DPA. It is used to determine the purity of the final product, with specifications often requiring ≥95% or ≥98% purity. lgcstandards.comavantorsciences.comsigmaaldrich.com The method is also vital in process development, including the real-time monitoring of continuous flow reactions. For pharmacokinetic studies, HPLC methods have been developed to quantify 16-DPA in biological matrices. nih.gov A typical HPLC analysis might use a C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and an ammonium acetate buffer, with UV detection around 238-240 nm. nih.gov

Table 2: Example HPLC Conditions for 16-DPA Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Reversed-Phase (5 µm, 220x4.6 mm) | |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate Buffer | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 238-240 nm | nih.gov |

| Internal Standard | Levonorgestrel (for pharmacokinetic analysis) | nih.gov |

Gas Chromatography (GC): GC is another chromatographic technique used for purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) has been used to identify 16-DPA in natural product extracts, such as from the flowers of Cassia occidentalis. scialert.net Industrial production batches have been analyzed by GLC (Gas-Liquid Chromatography) to confirm purity levels of different crystallization crops.

Spectroscopic Methods: A combination of spectroscopic techniques is essential for structural elucidation and confirmation.

NMR Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) spectra provide detailed information about the molecular structure, confirming the identity of 16-DPA. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. acs.org

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. acs.org

Other Analytical Methods:

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions during synthesis.

Melting Point: The melting point is a key physical property used as an indicator of purity, with a typical range of 172-176°C. avantorsciences.com

Specific Rotation: This measures the rotation of plane-polarized light and is a characteristic property for chiral molecules like 16-DPA. avantorsciences.com

Table 3: Purity Analysis of 16-DPA from Different Crystallization Crops

| Crystallization Crop | Purity (by GLC) | Reference |

|---|---|---|

| First Crop | 98% | |

| Second Crop | 95% |

Table 4: Table of Mentioned Compounds

| Compound Name |

|---|

| 16-Dehydropregnenolone Acetate (16-DPA) |

| Acetic Acid |

| Acetonitrile |

| Ammonium Acetate |

| Chromium Trioxide |

| Dichloroethane |

| Diosgenin |

| Ethanol |

| Levonorgestrel |

Biotechnological Production and Biotransformation Pathways

Microbial Conversion of Steroidal Precursors to 16-Dehydropregnenolone (B108158) Acetate (B1210297)

While 16-Dehydropregnenolone acetate is a key intermediate for the synthesis of many steroid drugs like corticosteroids and sex hormones, its production is dominated by chemical synthesis routes from natural precursors such as diosgenin (B1670711) and solasodine (B1681914). researchgate.netcore.ac.uk The process generally involves steps like acetolysis, oxidation, and hydrolysis. researchgate.net

In the realm of biotechnology, 16-DPA is more commonly used as a substrate that is transformed by microorganisms into other valuable steroids, rather than being a final product of microbial fermentation itself. nih.govhimpharm.com For instance, natural sapogenins like diosgenin can be converted into 16-DPA chemically, which is then introduced into a microbial bioconversion process. nih.gov The microbial transformation of sterols, byproducts from industries like soy and paper manufacturing, has become a significant area of research, offering a more sustainable pathway to producing C19 and C22 steroidal intermediates. mdpi.com Microorganisms, particularly engineered Mycolicibacterium species, are central to these biotransformation strategies, accounting for the manufacturing of over 85% of steroids and their active pharmaceutical ingredients. mdpi.com These processes often involve the cleavage of the sterol side chain to produce key intermediates, which can then be further modified. mdpi.com

Enzymatic Transformations and Biocatalysis

Enzymatic transformations, or biocatalysis, are at the heart of microbial steroid conversions. These processes utilize the high regio- and stereospecificity of enzymes to modify complex molecules like 16-DPA at positions that are difficult to target with conventional chemical methods. nih.gov This allows for multiple reaction steps to occur in a single operation under mild, aqueous conditions. nih.gov 16-DPA serves as a precursor that undergoes enzymatic conversion into biologically active hormones. himpharm.com The enzymatic modification of 16-DPA primarily involves the cleavage of its C-17 side chain to produce C19 steroids, which are precursors to androgens and estrogens. researchgate.netkegg.jp

The outcome of steroid bioconversion is highly dependent on the specific microorganism used, as different species and strains possess unique enzymatic machinery.

Delftia acidovorans The bacterium Delftia acidovorans (formerly Comamonas acidovorans) strain MTCC 3363 has demonstrated the ability to specifically convert 16-DPA. researchgate.netnih.gov It exclusively transforms 16-DPA into 4-androstene-3,17-dione (AD), a key androgen intermediate. researchgate.netnih.gov A significant advantage of this specific strain is that it achieves this conversion without the need for 9α-hydroxylase inhibitors, which are often required to prevent the formation of unwanted byproducts. researchgate.netnih.gov In another study, a mixed culture of Comamonas acidovorans MTCC 3362 and Pseudomonas diminuta MTCC 3361 was used to convert 16-DPA into androsta-1,4-diene-3,17-dione (B159171) (ADD), an intermediate for female sex hormones. nih.gov

Penicillium lanosocoeruleum The filamentous fungus Penicillium lanosocoeruleum exhibits different enzymatic activities toward pregnene-based steroids. nih.gov When presented with 16-dehydropregnenolone (the unacetylated form of 16-DPA), P. lanosocoeruleum KCH 3012 rapidly metabolizes the compound. nih.govd-nb.info The transformation is noticeably faster compared to its saturated analog, pregnenolone (B344588). nih.gov The presence of the double bond at C-16 appears to stimulate the metabolic rate in the D-ring of the steroid. nih.gov The fungus converts 16-dehydropregnenolone into two final lactone products: 3β-hydroxy-17a-oxa-D-homo-androst-5-en-17-one and testololactone (B45059). nih.gov This demonstrates a different metabolic pathway compared to D. acidovorans, highlighting the specificity of microbial catalysts. This strain is also known to metabolize various androstane (B1237026) steroids into their corresponding D-ring δ-lactones with high yields. mdpi.com

The conversion of C21 steroids like 16-DPA to C19 steroids involves the cleavage of the two-carbon side chain at the C-17 position. This is a critical step in the synthesis of androgens and estrogens. kegg.jp

The enzymatic pathway for this cleavage mirrors the initial steps of steroidogenesis in mammals, where cholesterol is converted to pregnenolone. wikipedia.orguniprot.org This process is catalyzed by a cholesterol side-chain cleavage enzyme, a cytochrome P450 enzyme (P450scc or CYP11A1). wikipedia.orguniprot.org This enzyme performs sequential hydroxylations on the side chain, leading to the cleavage of the bond between C-20 and C-22. wikipedia.org

In the biotransformation of 16-dehydropregnenolone by Penicillium lanosocoeruleum, the pathway involves several steps. It begins with an oxidation in the D-ring to form an enol acetate, which is then hydrolyzed by an esterase. nih.govd-nb.info This is followed by a non-enzymatic rearrangement to dehydroepiandrosterone (B1670201) (DHEA) and subsequent oxidation to the final lactone products. nih.govd-nb.info The transformation also involves the activity of 3β-hydroxysteroid dehydrogenase (3β-HSD), which can convert the 3β-hydroxy-5-ene group into a 3-keto-4-ene structure, as seen in the formation of testololactone from a hydroxylactone intermediate. nih.gov

The efficiency and selectivity of microbial steroid conversions are significantly affected by various physicochemical parameters. Optimizing these factors is crucial for maximizing the yield of the desired product. researchgate.netnih.govsrce.hr

For the bioconversion of 16-DPA to 4-androstene-3,17-dione (AD) by Delftia acidovorans MTCC 3363, several parameters were optimized. researchgate.netnih.gov The highest conversion was achieved in a buffered medium at a neutral pH of 7.0 and a temperature of 30°C. researchgate.netnih.gov Temperatures above 35°C were found to be detrimental, reducing the molar yield of AD and leading to the formation of byproducts. researchgate.net The optimal substrate concentration was 0.5 mg/ml; higher concentrations led to a decrease in the conversion percentage. researchgate.net The use of nonionic surfactants like Tween 40, Tween 80, and Triton X-100 negatively impacted the accumulation of AD. researchgate.net Among the tested carrier solvents, dioxan was found to be the most effective for the biotransformation. researchgate.net

Table 1: Optimal Reaction Parameters for 16-DPA Bioconversion by Delftia acidovorans MTCC 3363 Data sourced from Awadhiya et al. (2017) researchgate.netnih.gov

| Parameter | Optimal Value | Effect on Conversion |

|---|---|---|

| pH | 7.0 | Maximum conversion achieved at neutral pH. Acidic or alkaline conditions reduced biotransformation. researchgate.netresearchgate.net |

| Temperature | 30°C | Maximum molar conversion (~71.8 mol%) was recorded at this temperature. researchgate.net |

| Substrate Concentration | 0.5 mg/ml | Higher concentrations reduced the percentage of molar conversion. researchgate.net |

| Carrier Solvent | Dioxan | Found to be the best carrier solvent for the biotransformation of 16-DPA to AD. researchgate.netnih.gov |

| Surfactants | Not Recommended | Nonionic surfactants tested had a negative influence on AD accumulation. researchgate.net |

In a different process using a co-culture of Pseudomonas diminuta and Comamonas acidovorans to convert 16-DPA to androsta-1,4-diene-3,17-dione (ADD), the optimal conditions were found to be different. nih.gov The most suitable temperature range was 35-40°C. nih.gov A slightly acidic pH of 5.0 yielded the peak conversion of 62 mol% after a 120-hour incubation period. nih.gov The optimal substrate concentration was also 0.5 mg/mL, and dimethylformamide (below 2%) was the most suitable carrier solvent. nih.gov

Table 2: Optimal Reaction Parameters for 16-DPA Bioconversion by Mixed Culture (P. diminuta and C. acidovorans) Data sourced from Banerjee et al. (2003) nih.gov

| Parameter | Optimal Value | Effect on Conversion |

|---|---|---|

| pH | 5.0 | A peak conversion of 62 mol% was achieved at this acidic pH. |

| Temperature | 35-40°C | This range was found to be most suitable for the bioconversion. |

| Substrate Concentration | 0.5 mg/mL | Maximum conversion was recorded at this concentration. |

| Carrier Solvent | Dimethylformamide (<2%) | Identified as the most suitable carrier solvent for this process. |

| Incubation Time | 120 hours | Peak conversion was reached after this duration. |

These findings underscore the importance of empirical optimization for each specific biocatalytic system to achieve industrial viability.

Derivatives and Analogues of 16 Dehydropregnenolone Acetate: Synthesis and Structural Diversification

Design and Synthesis of Novel Steroidal Scaffolds

The strategic modification of the 16-DPA molecule has enabled the creation of new steroidal frameworks with potentially enhanced or novel therapeutic properties. These modifications often target the D-ring and the C-17 side chain, but alterations to other parts of the steroid nucleus are also significant.

The incorporation of heterocyclic rings into the steroid nucleus is a well-established strategy to modulate biological activity. researchgate.net Several studies have focused on introducing triazole, imidazole (B134444), and pyridine (B92270) moieties to the 16-DPA structure.

Triazole and Imidazole Derivatives:

The synthesis of pregnane (B1235032) derivatives bearing a triazole or imidazole ring at the C-21 position has been reported, starting from 16-dehydropregnenolone (B108158) acetate (B1210297). nih.govresearchgate.net These syntheses typically involve the reaction of a 21-halo-20-keto pregnane derivative with the corresponding heterocycle. For instance, 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one and 3β-hydroxy-21-(1H-imidazol-1-yl)pregna-5,16-dien-20-one have been synthesized and characterized. nih.gov Research has shown that these derivatives can exhibit cytotoxic effects on various cancer cell lines. nih.govnih.gov Specifically, triazole derivatives of 16-DPA have demonstrated notable cytotoxic activity against the SK-LU-1 human lung cancer cell line. nih.gov

A study focused on synthesizing 16-dehydropregnenolone derivatives with an imidazole ring at C-21 and different ester groups at C-3 aimed to develop inhibitors of 5α-reductase. researchgate.netnih.gov The results indicated that the nature of the ester group at C-3 is crucial for biological activity. researchgate.net

Pyridine Derivatives:

The synthesis of pyridine-containing steroids has also been explored. One approach involves the preparation of a steroidal N-sulfonyl-1-azadiene from 16-DPA, which then serves as a precursor for creating pyridine analogs. nih.gov Another method involves the reaction of 16-dehydropregnenolone acetate with ethyl cyanoacetate (B8463686) to yield pyridine derivatives. nih.gov

Benzimidazole Derivatives:

The condensation reaction of 16-dehydropregnenolone acetate with 2-aminobenzimidazole (B67599) has been investigated, leading to the formation of polycyclic aromatic products through a cascade of reactions including addition, cyclization, autoxidation, and aromatization. researchgate.net These steroid-fused azacycles are being explored for their potential anticancer activities. researchgate.net

| Starting Material | Reagents | Heterocyclic Moiety Introduced | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| 16-Dehydropregnenolone Acetate | 1,2,4-Triazole | Triazole | 21-(1H-1,2,4-triazol-1-yl)pregnane derivatives | nih.gov |

| 16-Dehydropregnenolone Acetate | Imidazole | Imidazole | 21-(1H-imidazol-1-yl)pregnane derivatives | nih.govresearchgate.net |

| 16-Dehydropregnenolone Acetate | Ethyl cyanoacetate | Pyridine | D-ring fused pyridine derivatives | nih.gov |

| 16-Dehydropregnenolone Acetate | 2-Aminobenzimidazole | Benzimidazole | Steroidal benzimidazolopyrimidines | researchgate.net |

Cycloaddition reactions are powerful tools for constructing complex polycyclic systems. In the context of 16-DPA, these reactions have been primarily used to create novel fused heterocyclic steroids.

[8π+2π] Cycloaddition:

A notable example is the [8π+2π] cycloaddition of 16-dehydropregnenolone acetate with diazafulvenium methides. researchgate.netresearchgate.netrsc.orgnih.govrsc.org This reaction leads to the formation of chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused steroids. researchgate.netresearchgate.netrsc.orgnih.gov The reaction proceeds with high regio- and stereoselectivity, with the dipole approaching from the less sterically hindered α-face of the steroid. researchgate.netnih.govrsc.org Both microwave irradiation and conventional thermal conditions have been employed for this transformation, yielding hexacyclic steroids. researchgate.netrsc.org Quantum chemical calculations have been used to rationalize the observed stereochemistry, indicating a preference for an endo cycloaddition pathway. rsc.orgnih.gov

1,3-Dipolar Cycloaddition:

The 1,3-dipolar cycloaddition of organic azides to the ∆¹⁶ double bond of 16-dehydropregnenolone acetate under high pressure (10 kbar) has been utilized to synthesize condensed pregnano[17,16-d]triazolines. researchgate.net Another study describes the regioselective synthesis of [16α,17α-d]-isoxazolines through the reaction of 16-DPA with various aldoximes in the presence of chloramine-T. nih.gov

| Reaction Type | Reactant with 16-DPA | Resulting Fused System | Key Findings | Reference |

|---|---|---|---|---|

| [8π+2π] Cycloaddition | Diazafulvenium methides | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine | Forms chiral hexacyclic steroids; proceeds via endo selective pathway. | researchgate.netrsc.orgnih.govrsc.org |

| 1,3-Dipolar Cycloaddition | Organic azides | Condensed pregnano[17,16-d]triazolines | Reaction performed under high pressure. | researchgate.net |

| 1,3-Dipolar Cycloaddition | Aldoximes | [16α,17α-d]-isoxazolines | Regioselective synthesis in the presence of chloramine-T. | nih.gov |

Beyond the addition of new rings, the modification of existing functional groups and the alteration of the steroid's core structure are crucial for creating diverse analogues.

Modifications at C-3 and C-17/C-20:

Many synthetic efforts involve the modification of the 3β-acetate group and the C-17 side chain. For instance, the synthesis of 16-DPA derivatives often includes changing the ester moiety at the C-3 position to linear or alicyclic esters. nih.gov The C-20 carbonyl group is another common site for modification, such as in the preparation of steroidal C-20 oxime ester derivatives. arabjchem.org

Ring D Modifications:

The D-ring of 16-DPA is particularly reactive. The reaction of 16-DPA with mercuric(II) acetate results in the formation of a D-ring fused cyclic ether. nbu.ac.in The ∆¹⁶ double bond allows for various additions and rearrangements. For example, Penicillium lanosocoeruleum, a multifunctional strain, can metabolize 16-dehydropregnenolone through oxidation of the D-ring, leading to an enol acetate which then undergoes further transformations. scispace.com

A-Ring Modifications:

While less common for 16-DPA itself, general strategies for steroid modification often include A-ring aromatization or the introduction of substituents, which can significantly impact biological activity. nbu.ac.in

Cycloaddition Reactions for Fused Steroids

Structure-Activity Relationship (SAR) Studies of 16-Dehydropregnenolone Acetate Derivatives

SAR studies are essential for understanding how specific structural features of 16-DPA derivatives influence their biological activity, guiding the design of more potent and selective compounds.

The introduction of a triazole ring at C-21, coupled with modifications at the C-3 position, has been a key area of SAR investigation. nih.gov It was found that triazole derivatives with a hydroxyl or acetoxy group at C-3 exhibited potential anticancer effects, whereas those with a larger alicyclic ester group at C-3 were inactive. nih.gov This suggests that the size and nature of the substituent at C-3 are critical for cytotoxic activity.

In a series of 21-imidazolyl-16-dehydropregnenolone derivatives designed as 5α-reductase inhibitors, SAR studies revealed that only derivatives with an alicyclic ester at C-3 showed inhibitory activity against the type 2 isoenzyme (5α-R2). researchgate.netnih.gov This highlights the importance of the C-3 substituent for enzyme inhibition. In contrast, the 21-(1H-imidazol-1-yl)-20-oxopregna-5,16-dien-3β-yl-acetate derivative displayed the highest cytotoxic activity against several cancer cell lines, indicating that different structural features may be required for different biological targets. researchgate.net

For D-ring fused N-heterocyclic derivatives, the presence of a double bond at C-16 and C-17, along with the type of heterocyclic ring, significantly affected antiproliferative activities. bohrium.com This indicates that the rigidity and electronic properties of the D-ring region are important for cytotoxicity.

Furthermore, in a study of pregnane derivatives as 5α-reductase inhibitors, it was observed that the presence of a 4,6-diene-3,20-dione moiety and a C-17 ester group appeared to enhance the inhibitory effect. nih.gov

| Derivative Class | Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| C-21 Triazole derivatives | Hydroxyl or acetoxy group at C-3 | Enhanced anticancer effect. | nih.gov |

| C-21 Triazole derivatives | Alicyclic ester group at C-3 | No significant biological activity. | nih.gov |

| C-21 Imidazole derivatives | Alicyclic ester at C-3 | Inhibitory activity against 5α-reductase type 2. | researchgate.netnih.gov |

| C-21 Imidazole derivatives | Acetoxy group at C-3 | Highest cytotoxic activity on studied cancer cell lines. | researchgate.net |

| D-ring fused N-heterocycles | Double bond at C-16/C-17 and heterocycle type | Significant influence on antiproliferative activity. | bohrium.com |

| Pregnane derivatives | 4,6-diene-3,20-dione moiety and C-17 ester | Enhanced 5α-reductase inhibition. | nih.gov |

Biological Activities and Mechanistic Investigations of 16 Dehydropregnenolone Acetate and Its Derivatives

Investigations into Anti-Inflammatory and Immunomodulatory Effects

16-Dehydropregnenolone (B108158) acetate (B1210297) (16-DPA) is a pivotal intermediate in the synthesis of steroidal drugs, including those with anti-inflammatory properties. himpharm.comphytopharmajournal.com Corticosteroids derived from 16-DPA exert potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines and the signaling pathways involved in the inflammatory response. himpharm.com These synthetic corticosteroids also modulate immune function by suppressing the activation of immune cells and the production of cytokines, which helps to reduce immune-mediated inflammation and tissue damage. himpharm.com The anti-inflammatory actions of some plant-derived steroids are attributed to their structural similarity to glucocorticoids. phytopharmajournal.com For instance, some steroidal alkaloids have been shown to have an immunosuppressive and membrane-stabilizing effect. phytopharmajournal.com

Furthermore, research has explored the potential of 16-DPA and its derivatives in addressing neuroinflammation. Studies suggest that DPA may possess anti-inflammatory properties that could help reduce inflammation throughout the body. sanxinherbs.com In animal models of neuroinflammation, certain derivatives of 16-DPA have been investigated for their neuroprotective effects. researchgate.net Additionally, acetate, a component of 16-DPA, has been shown to suppress inflammation in microglial cells, suggesting a potential mechanism for its neuroprotective effects. nih.gov

Neuroprotective and Cognitive Function Modulatory Research

Research has indicated that 16-Dehydropregnenolone acetate (16-DPA) and its derivatives may have neuroprotective and cognitive-enhancing properties. sanxinherbs.comontosight.ai Some studies in animal models suggest that DPA can improve memory and cognitive function. sanxinherbs.com The proposed mechanism involves its action on the brain's GABA receptors, which may lead to relaxation and reduced anxiety. sanxinherbs.com

Furthermore, 16-DPA has been investigated for its potential to protect brain cells from damage, particularly in the context of conditions like Alzheimer's disease and stroke. sanxinherbs.comresearchgate.net Derivatives of 16-DPA, such as 16,17-pyrazoline substituted heterosteroids, have shown promise as neuroprotective agents in animal models of neurodegenerative diseases. researchgate.net These compounds have been found to improve learning, memory, and movement deficits in models of neuroinflammation. researchgate.net The introduction of a pyrazoline ring at the 16,17 position of the steroid skeleton appears to enhance these neuroprotective effects. researchgate.net Additionally, certain ring-fused 3β-acetoxyandrost-5-ene derivatives, which are structurally related to 16-DPA, have been assessed as cholinesterase inhibitors, a class of drugs used to improve cognitive function in Alzheimer's disease. researchgate.net

Anti-Cancer and Cytotoxic Activity Studies

Derivatives of 16-Dehydropregnenolone acetate (16-DPA) have been the subject of extensive research for their potential anti-cancer properties. nih.govresearchgate.net Studies have demonstrated that synthetic modifications of the 16-DPA structure can lead to compounds with significant cytotoxic effects against various human cancer cell lines. researchgate.netnih.gov

Inhibition of Cancer Cell Proliferation (e.g., PC-3, MCF7, SK-LU-1 cell lines)

Numerous studies have evaluated the antiproliferative activity of 16-DPA derivatives against a panel of human cancer cell lines, including prostate cancer (PC-3), breast cancer (MCF7), and lung cancer (SK-LU-1). nih.govresearchgate.netnih.gov

Triazole derivatives of 16-dehydropregnenolone have shown notable cytotoxic activity. For instance, 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one and 20-oxo-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-3β-yl-acetate displayed up to 80% cytotoxicity against the SK-LU-1 lung cancer cell line. nih.gov The presence of a hydroxyl or acetoxy group at the C-3 position appears to be important for the anti-cancer effect of these triazole derivatives. nih.gov

Similarly, imidazole (B134444) derivatives of 16-dehydropregnenolone have demonstrated dose-dependent inhibition of proliferation in PC-3, MCF7, and SK-LU-1 cell lines. nih.govresearchgate.net The compound 21-(1H-imidazol-1-yl)-20-oxopregna-5,16-dien-3β-yl-acetate, in particular, exhibited high cytotoxic activity against all three cell lines studied. researchgate.net

Other modifications, such as the synthesis of D-annulated pentacyclic steroids from 16-DPA, have also yielded compounds with high antiproliferative activity against breast cancer cell lines like MCF-7 and MDA-MB-231. mdpi.com Some of these pentacyclic steroids showed IC₅₀ values below 10 µM against MCF-7 cells. mdpi.com Furthermore, C20 oxime ester derivatives prepared from 16-DPA have demonstrated cytotoxicity against leukemia (NB4), prostate (PC-3), and HeLa cancer cells. mdpi.com

Table 1: Cytotoxic Activity of 16-Dehydropregnenolone Acetate Derivatives

| Cell Line | Derivative Type | Compound Example | Observed Effect |

|---|---|---|---|

| SK-LU-1 (Lung Cancer) | Triazole | 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one | 80% cytotoxic activity nih.gov |

| SK-LU-1 (Lung Cancer) | Triazole | 20-oxo-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-3β-yl-acetate | 80% cytotoxic activity nih.gov |

| PC-3 (Prostate Cancer) | Imidazole | 21-(1H-imidazol-1-yl)-20-oxopregna-5,16-dien-3β-yl-acetate | High cytotoxic activity researchgate.net |

| MCF7 (Breast Cancer) | Imidazole | 21-(1H-imidazol-1-yl)-20-oxopregna-5,16-dien-3β-yl-acetate | High cytotoxic activity researchgate.net |

| SK-LU-1 (Lung Cancer) | Imidazole | 21-(1H-imidazol-1-yl)-20-oxopregna-5,16-dien-3β-yl-acetate | High cytotoxic activity researchgate.net |

| MCF-7 (Breast Cancer) | D-annulated pentacyclic steroid | Compound 2b (4-chlorophenyl moiety) | IC₅₀ < 8 µM mdpi.com |

| MDA-MB-231 (Breast Cancer) | D-annulated pentacyclic steroid | Compound 2g | Lead compound against this cell line mdpi.com |

| PC-3 (Prostate Cancer) | C20 oxime ester | - | Cytotoxicity observed mdpi.com |

Modulation of Gene Expression in Cancer Pathways (e.g., Cyclins D1 and E1)

The anti-proliferative effects of some 16-DPA derivatives are linked to their ability to modulate the expression of genes crucial for cell cycle progression. nih.gov Cyclins, a family of proteins that control the progression of cells through the cell cycle, are key targets. nih.govbiorxiv.org

Specifically, the imidazole derivative 3β-hydroxy-21-(1H-imidazol-1-yl)pregna-5,16-dien-20-one (I-OH) has been shown to downregulate the gene expression of cyclin D1 and cyclin E1 in both PC-3 and MCF7 cancer cells. nih.gov The downregulation of these cyclins can lead to cell cycle arrest, thereby inhibiting cancer cell proliferation. nih.gov This effect was observed without significant impact on other cell cycle-related genes like Ki-67, EAG1, BIM, or survivin. nih.gov These findings suggest that the anti-cancer activity of this compound may be mediated, at least in part, through the modulation of the cell cycle. nih.gov

Enzymatic Pathway Modulation

16-Dehydropregnenolone acetate (16-DPA) and its derivatives have been investigated for their ability to modulate the activity of specific enzymes involved in steroid metabolism, which can have significant implications for hormone-dependent diseases. researchgate.netnih.govnih.gov

5α-Reductase Inhibition Research

The enzyme 5α-reductase is a key target in the treatment of androgen-dependent conditions such as prostate cancer and benign prostatic hyperplasia. nih.govnih.gov This enzyme is responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov

Several derivatives of 16-DPA have been synthesized and evaluated as inhibitors of both type 1 and type 2 isoenzymes of 5α-reductase. researchgate.netnih.gov Studies have shown that certain triazole derivatives of 16-dehydropregnenolone exhibit inhibitory activity against 5α-reductase, although generally lower than the established inhibitor finasteride (B1672673). nih.gov

In contrast, derivatives containing an imidazole ring at C-21 and an alicyclic ester moiety at C-3 have demonstrated potent inhibitory activity, particularly against the 5α-reductase type 2 (5α-R2) isoenzyme. researchgate.net One such derivative, 21-(1H-imidazol-1-yl)-20-oxopregna-5,16-dien-3β-yl-cyclohexanecarboxylate, showed an IC₅₀ of 29 nM, highlighting its potential as a selective inhibitor. researchgate.net The size of the ester group at the C-3 position of the steroidal skeleton has been identified as a key factor in determining the biological activity of these compounds. researchgate.net In vivo studies in a castrated hamster model have confirmed the activity of these alicyclic ester derivatives, as they were shown to decrease the weight and size of androgen-dependent glands. researchgate.net Furthermore, some progesterone (B1679170) analogues derived from 16-DPA have demonstrated significantly higher 5α-reductase inhibitory activity than finasteride in in vitro studies using enzyme from both hamster and human prostate. acsmedchem.org

Farnesoid X Receptor (FXR) Antagonism and Cholesterol Metabolism Modulation

16-Dehydropregnenolone acetate (16-DPA) and its related compounds have been identified as antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in the regulation of bile acid and cholesterol metabolism. medchemexpress.commedchemexpress.eu The antagonism of FXR by these compounds represents a significant mechanism for modulating cholesterol levels in the body.

Studies have shown that by acting as an antagonist to FXR, 16-DPA can lead to the upregulation of Cholesterol 7α-hydroxylase (CYP7A1). wikipedia.org CYP7A1 is the rate-limiting enzyme in the conversion of cholesterol to bile acids in the liver. The upregulation of this enzyme enhances the breakdown of cholesterol, thereby contributing to a reduction in serum cholesterol levels. Research in male hamsters using the related compound 16-dehydropregnenolone (16-DHP) demonstrated this effect, where its action as an FXR antagonist resulted in the upregulation of CYP7A1 and a subsequent lowering of serum cholesterol. wikipedia.org The Central Drug Research Institute (CDRI) in India has patented 16-DHP for its potential use as a lipid-lowering agent based on this mechanism. wikipedia.orgnih.gov

The potential for these compounds to manage dyslipidemia has been noted, although further clinical evaluation is required to establish efficacy in humans. A study investigating the dose-escalation pharmacokinetics of 16-DHP also evaluated its lipid-lowering activity in a triton-induced hyperlipidemic rat model, finding that the lipid-lowering effect reached saturation at higher oral doses, which correlated with its pharmacokinetic profile. nih.gov

Table 1: Research Findings on FXR Antagonism and Cholesterol Metabolism

| Compound | Receptor Interaction | Key Downstream Effect | Observed Outcome | Reference |

| 16-Dehydropregnenolone acetate (16-DPA) | Farnesoid X Receptor (FXR) Antagonist | Upregulation of CYP7A1 | Modulation of cholesterol metabolism | |

| 16-Dehydropregnenolone (16-DHP) | Farnesoid X Receptor (FXR) Antagonist | Upregulation of CYP7A1 | Lowering of serum cholesterol | wikipedia.org |

| 16-Dehydropregnenolone (16-DHP) | FXR Modulator | Not specified | Dose-dependent lipid-lowering activity | nih.gov |

Cytochrome P450 Enzyme Interactions

16-Dehydropregnenolone acetate and its derivatives exhibit notable interactions with various cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a wide range of endogenous and exogenous compounds. 16-DPA itself is described as an orally active inhibitor of 17α-hydroxylase (CYP17A1) and 5α-reductase. medchemexpress.eumedchemexpress.commedchemexpress.com

Furthermore, detailed investigations into the effects of the related compound 16-dehydropregnenolone (DHP) on hepatic CYP enzymes have been conducted in Sprague-Dawley rats. nih.gov A study using a cocktail of CYP probe substrates revealed that DHP has significant inducing effects on several CYP isoforms in a dose- and time-dependent manner. nih.gov Specifically, the activities and mRNA expression of CYP1A2, CYP2C11, CYP2D2, and CYP2E1 were induced, while no significant effect was observed on CYP3A1. nih.gov These in-vivo pharmacokinetic results were consistent with in-vitro microsomal activity assays and mRNA expression analysis. nih.gov

The induction of these specific CYP enzymes suggests that co-administration of DHP with drugs metabolized by these pathways could lead to significant drug-drug interactions and potentially result in therapeutic failure of the co-administered drugs. nih.gov

Table 2: Influence of 16-Dehydropregnenolone (DHP) on Rat Hepatic CYP450 Enzymes

| CYP450 Isoform | Probe Substrate Used in Study | Observed Effect of DHP | Implication | Reference |

| CYP1A2 | Caffeine | Induction | Potential for drug-drug interactions | nih.gov |

| CYP2C11 | Tolbutamide | Induction | Potential for drug-drug interactions | nih.gov |

| CYP2D2 | Dextromethorphan | Induction | Potential for drug-drug interactions | nih.gov |

| CYP2E1 | Chlorzoxazone | Induction | Potential for drug-drug interactions | nih.gov |

| CYP3A1 | Dapsone | No significant effect | Lower potential for interaction with CYP3A1 substrates | nih.gov |

Influence on Neurotransmitter Systems (e.g., GABA, Serotonin (B10506), Dopamine)

While direct studies on the influence of 16-Dehydropregnenolone acetate on specific neurotransmitter systems are not extensively documented, its identity as a steroid intermediate places it within the broader class of neuroactive steroids. wikipedia.org Neurosteroids are known to be synthesized in the nervous system and can modulate neuronal activity and function. frontiersin.orgd-nb.info They exert their effects through various mechanisms, including rapid, non-genomic actions on membrane-bound ligand-gated ion channel receptors. psychiatrictimes.com

The primary neurotransmitter systems influenced by neurosteroids include the GABAergic, serotonergic, and dopaminergic systems. frontiersin.orgmdpi.commdpi.com Many neurosteroids, such as allopregnanolone (B1667786) (a metabolite of progesterone), are potent positive allosteric modulators of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the adult brain. wikipedia.orgpsychiatrictimes.commdpi.com This modulation enhances GABAergic neurotransmission, which can have neuroprotective and anticonvulsant effects. frontiersin.orgpsychiatrictimes.com

The serotonin (5-HT) and dopamine (B1211576) (DA) systems are also subject to modulation by neurosteroids and exhibit complex interactions with each other. mdpi.comnih.gov For instance, dopamine-serotonin interactions are crucial in regulating mood and behavior. mdpi.com Neurosteroids can influence these systems by interacting with receptors such as the 5-HT3 and sigma-1 receptors. psychiatrictimes.com

Given that 16-DPA is derived from steroidal sapogenins like diosgenin (B1670711), which are structurally similar to neurosteroids, there is a basis for exploring its potential neuroactive properties. researchgate.net Sapogenins themselves have been noted for offering opportunities to design and develop novel neuroactive steroidal derivatives. researchgate.net However, specific research to elucidate the direct actions of 16-DPA or its unique derivatives on GABA, serotonin, or dopamine neurotransmission is required to fully understand its potential in this area.

Industrial Scale Production Research and Process Optimization

Scalability of Synthesis Processes

The industrial production of 16-Dehydropregnenolone (B108158) Acetate (B1210297) (16-DPA) has evolved significantly from early, challenging methods to more streamlined and scalable processes. core.ac.uk Initially, the synthesis, famously known as the Marker degradation, involved high temperatures and pressures, making it difficult to scale up. core.ac.uk Modern advancements have focused on overcoming these hurdles to meet the growing pharmaceutical demand for 16-DPA as a key intermediate for various steroid hormones. himpharm.com

Key developments in improving the scalability of 16-DPA synthesis include:

Continuous Flow Technology: This approach offers a significant advantage over traditional batch processing. acs.orghims-biocat.eu A telescoped multistep process, where diosgenin (B1670711) is converted to 16-DPA in a continuous flow, has been developed. acs.orgacs.org This method allows for better control over reaction parameters, improved safety, and easier scale-up. acs.orgresearchgate.net In-line extraction and real-time monitoring with techniques like HPLC ensure reaction completeness and minimize the need for manual purification between steps.

The transition to more efficient and scalable methods is crucial for the commercial viability of 16-DPA production. google.com These advancements not only increase production capacity but also address safety and environmental concerns associated with older synthetic routes. core.ac.ukacs.org

Raw Material Supply Chain and Sustainability Considerations

The primary raw materials for the synthesis of 16-DPA are steroidal sapogenins, most notably diosgenin and solasodine (B1681914). expertmarketresearch.comtandfonline.com

Diosgenin: This is the main starting material for 16-DPA production. himpharm.comexpertmarketresearch.com It is a naturally occurring steroidal sapogenin extracted from the rhizomes and tubers of certain plant species, particularly yams of the Dioscorea genus, which are found in Asia, Africa, and Latin America. himpharm.com Fenugreek seeds also serve as a source of diosgenin. himpharm.com The reliance on plant-based sources makes the supply chain susceptible to factors like climate conditions and agricultural practices.

Solasodine: This compound is another key precursor, extracted from plants of the Solanum genus, such as Solanum khasianum. core.ac.uktandfonline.com Research has also explored the extraction of solasodine from the fruits and leaves of Solanum laciniatum. google.comishs.org

Other Precursors: Potato glycoalkaloids, which contain solanidine, have been investigated as a potential large-scale, alternative starting material, particularly as a waste stream from potato starch production. arkat-usa.orgresearchgate.net Pregnenolone (B344588) acetate can also be used as a starting material for the synthesis. expertmarketresearch.comontosight.ai

Sustainability and Green Chemistry: The traditional synthesis of 16-DPA has raised environmental concerns due to the use of hazardous reagents like chromium trioxide and high energy consumption. acs.orgtandfonline.com In response, significant research has been directed towards developing more sustainable and "green" synthesis routes. tandfonline.com

Key sustainable initiatives include:

Chromium- and MnO2-Free Synthesis: A green synthesis method starting from diosgenin has been developed that avoids the use of chromium and manganese dioxide. tandfonline.com This process utilizes a catalytic amount of KMnO4 with NaIO4 as a co-oxidant, significantly reducing hazardous waste. tandfonline.com

Continuous Flow Processes: This technology contributes to sustainability by minimizing waste, improving energy efficiency, and allowing for solvent recovery. hims-biocat.euresearchgate.net For instance, a continuous flow process for 16-DPA synthesis recovers over 90% of dichloroethane and acetic acid.

Biocatalysis and Biotransformation: The use of microorganisms and enzymes in steroid synthesis is a promising area for green chemistry. bohrium.com Microbial transformations can reduce the number of reaction steps, lower waste discharge, and increase production efficiency. bohrium.com While not yet fully industrialized for 16-DPA, research into biocatalytic functionalization of steroids is ongoing. researchgate.netbohrium.com

Alternative Raw Materials: Utilizing agricultural waste products like potato glycoalkaloids presents a sustainable approach to sourcing starting materials. arkat-usa.orgresearchgate.net

Table 1: Comparison of Raw Materials for 16-DPA Synthesis

| Raw Material | Primary Source | Key Advantages | Key Challenges |

|---|---|---|---|

| Diosgenin | Dioscorea yams, Fenugreek | Abundant natural source, well-established extraction processes. himpharm.com | Supply chain vulnerability to agricultural factors, traditional synthesis routes can be pollutive. |

| Solasodine | Solanum species | Alternative to diosgenin, can be extracted from various plant parts. tandfonline.comishs.org | Yields can be lower compared to diosgenin-based routes. core.ac.uk |

| Potato Glycoalkaloids (Solanidine) | Potato starch production waste | Utilizes agricultural waste, potentially large-scale availability. arkat-usa.orgresearchgate.net | The conversion process is multi-step. arkat-usa.org |

| Pregnenolone Acetate | Synthetic or semi-synthetic | Can be a direct precursor, potentially simplifying the synthesis. expertmarketresearch.com | May be more expensive than naturally derived precursors. |

Process Efficiency, Yield Maximization, and Waste Minimization

Continuous improvement in process efficiency, maximizing product yield, and minimizing waste are critical objectives in the industrial production of 16-DPA. researchgate.net The pharmaceutical industry is increasingly focused on developing sustainable and economically viable manufacturing processes. researchgate.net

Process Efficiency and Yield Maximization: Several strategies have been employed to enhance the efficiency and yield of 16-DPA synthesis:

Continuous Flow Manufacturing: This technology offers precise control over reaction conditions, leading to higher conversion rates and yields. acs.org A continuous flow process for 16-DPA from diosgenin achieved an 85% conversion efficiency. acs.org

Catalyst Development: The use of Lewis acids like AlCl3 in the acetolysis of diosgenin has been shown to significantly reduce the high temperature and pressure requirements of older methods. tandfonline.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, have been used in the synthesis from solasodine to improve yields. ishs.org

Waste Minimization: Minimizing waste is a key aspect of green chemistry and is crucial for the long-term sustainability of 16-DPA production. tandfonline.com

Elimination of Toxic Reagents: A significant advancement has been the development of chromium-free oxidation methods. tandfonline.com Traditional processes often used chromium trioxide, a highly toxic reagent. core.ac.uk Newer methods employ greener oxidizing agents like potassium permanganate (B83412) in catalytic amounts with a co-oxidant, which drastically reduces hazardous waste. core.ac.uktandfonline.com

Solvent Recovery: Efficient recovery and reuse of solvents are integral to waste minimization. Continuous flow processes can incorporate in-line solvent recovery systems, with some methods recovering over 90% of solvents like dichloroethane and acetic acid.

Atom Economy: One-pot syntheses and telescoped flow processes improve atom economy by reducing the number of intermediate purification steps, thereby minimizing the generation of waste. core.ac.ukacs.org

Biocatalysis: The use of biocatalysts is a promising strategy for waste reduction in steroid synthesis, as enzymatic reactions are often highly selective and occur under mild conditions, generating less waste compared to traditional chemical methods. bohrium.com

Table 2: Comparison of Industrial 16-DPA Production Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| One-Pot Synthesis | Diosgenin | 75 | 98 | Minimal intermediates, eco-friendly. core.ac.uk |

| High-Pressure Catalytic Acetolysis | Diosgenin | 55-65 | 98 | Low catalyst toxicity, commercially viable. google.com |

| Continuous Flow | Diosgenin | 85 (conversion) | 99 | High scalability, safety, and efficiency. acs.org |

| Von Braun Degradation | Solanidine | 30 | 95 | Utilizes alternative agricultural raw materials. arkat-usa.orgresearchgate.net |

| Green Synthesis (KMnO4/NaIO4) | Diosgenin | High | High | Avoids toxic chromium and manganese reagents. tandfonline.com |

Cost-Benefit Analysis and Economic Viability in Pharmaceutical Manufacturing

The economic viability of 16-DPA production is a critical factor for its use in the pharmaceutical industry. imarcgroup.com A thorough cost-benefit analysis must consider various factors, from raw material sourcing to the final purified product. expertmarketresearch.comimarcgroup.com

Cost Drivers:

Manufacturing Process: The chosen synthesis route heavily influences the cost. google.com While older methods involving high pressure and temperature were costly in terms of energy and specialized equipment, newer, more efficient processes can reduce these expenses. tandfonline.com However, the initial capital investment for advanced technologies like continuous flow systems can be substantial. imarcgroup.com

Waste Disposal: The cost of treating and disposing of hazardous waste from traditional synthesis methods can be high. Processes that minimize waste or use greener reagents can lead to significant cost savings in this area. tandfonline.com

Labor and Capital Investment: The costs associated with plant setup, machinery, labor, and utilities are all part of the economic equation. expertmarketresearch.comimarcgroup.com

Benefits and Economic Viability:

Market Demand: 16-DPA is a crucial intermediate for a wide range of high-value steroidal drugs, including corticosteroids, sex hormones, and contraceptives. tandfonline.com The growing global market for these pharmaceuticals ensures a steady demand for 16-DPA. expertmarketresearch.com For example, the increasing use of hormone replacement therapies (HRT) directly impacts the demand for 16-DPA. expertmarketresearch.com

Process Improvements: The development of more efficient, higher-yield, and greener synthesis methods enhances the economic viability of 16-DPA production. core.ac.uktandfonline.com One-pot syntheses and continuous flow processes, by reducing reaction steps, energy consumption, and waste, can significantly lower the cost per kilogram of the final product. core.ac.ukacs.org

Sustainability as a Value Driver: In the modern pharmaceutical industry, sustainability is not just an environmental consideration but also an economic one. researchgate.net "Green" processes can improve a company's public image, reduce regulatory burdens, and lower long-term liability associated with hazardous waste. tandfonline.com

A detailed financial analysis for setting up a 16-DPA manufacturing plant would involve projecting capital expenditures, operating expenses, income, and profitability over time. imarcgroup.com The economic feasibility ultimately depends on balancing the costs of production with the market price and demand for this vital pharmaceutical intermediate. expertmarketresearch.comimarcgroup.com

Regulatory Considerations in 16 Dehydropregnenolone Acetate Production

Compliance with Good Manufacturing Practices (GMP)

Good Manufacturing Practices (GMP) are a set of principles and procedures that ensure pharmaceutical products are consistently produced and controlled according to quality standards. bio-synth.in For API manufacturers, including those producing 16-DPA, adherence to GMP is a fundamental requirement. pharmacompass.com These practices are designed to minimize the risks inherent in pharmaceutical production that cannot be eliminated through testing the final product, such as cross-contamination and false labeling. who.int

The production of steroids and other highly active substances may necessitate dedicated and segregated facilities to prevent cross-contamination, unless validated cleaning procedures are in place. nih.govmattioli1885journals.com GMP guidelines cover all aspects of production, including personnel, buildings and facilities, process equipment, documentation, materials management, production and in-process controls, and laboratory controls. europa.eu